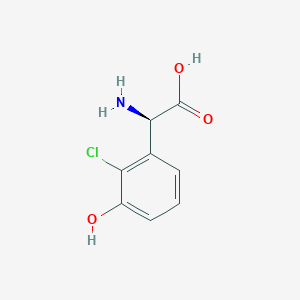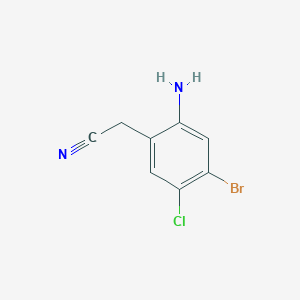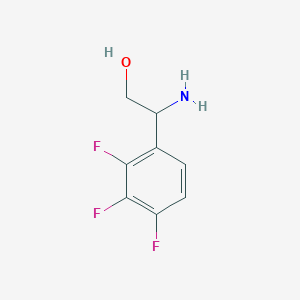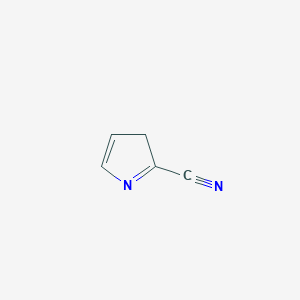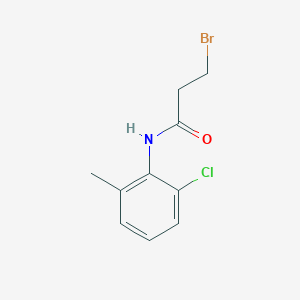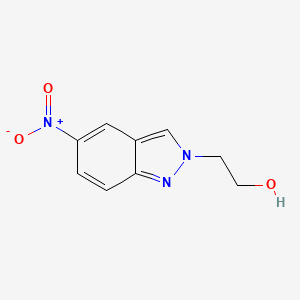
2-(5-Nitro-2H-indazol-2-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Nitro-2H-indazol-2-yl)ethanol is a chemical compound with the molecular formula C9H9N3O3 It is a derivative of indazole, a bicyclic heterocycle containing nitrogen atoms The compound is characterized by the presence of a nitro group at the 5-position of the indazole ring and an ethanol group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitro-2H-indazol-2-yl)ethanol typically involves the nitration of 2H-indazole followed by the introduction of the ethanol group. One common method involves the following steps:
Nitration of 2H-indazole: This step involves the introduction of a nitro group at the 5-position of the indazole ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration.
Introduction of the Ethanol Group: The nitro-indazole intermediate is then reacted with an appropriate reagent to introduce the ethanol group at the 2-position. This can be achieved through various methods, including the use of ethylene oxide or ethyl bromide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(5-Nitro-2H-indazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: The major products include 2-(5-nitro-2H-indazol-2-yl)acetaldehyde and 2-(5-nitro-2H-indazol-2-yl)acetic acid.
Reduction: The major product is 2-(5-amino-2H-indazol-2-yl)ethanol.
Substitution: The products depend on the nucleophile used, resulting in various substituted indazole derivatives.
科学研究应用
2-(5-Nitro-2H-indazol-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
作用机制
The mechanism of action of 2-(5-Nitro-2H-indazol-2-yl)ethanol depends on its specific application. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The ethanol group may enhance the compound’s solubility and facilitate its interaction with biological targets.
相似化合物的比较
Similar Compounds
2-(5-Nitro-1H-imidazol-1-yl)ethanol: Similar structure but with an imidazole ring instead of an indazole ring.
2-(5-Nitro-1H-indazol-1-yl)ethanol: Similar structure but with the nitro group at a different position.
2-(5-Amino-2H-indazol-2-yl)ethanol: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-(5-Nitro-2H-indazol-2-yl)ethanol is unique due to the specific positioning of the nitro and ethanol groups on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H9N3O3 |
|---|---|
分子量 |
207.19 g/mol |
IUPAC 名称 |
2-(5-nitroindazol-2-yl)ethanol |
InChI |
InChI=1S/C9H9N3O3/c13-4-3-11-6-7-5-8(12(14)15)1-2-9(7)10-11/h1-2,5-6,13H,3-4H2 |
InChI 键 |
BARYFDHHWJQUBI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NN(C=C2C=C1[N+](=O)[O-])CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


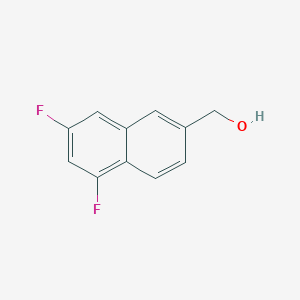
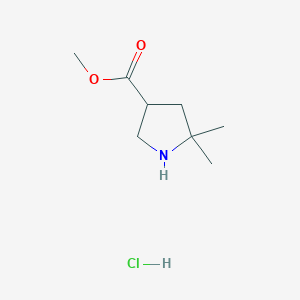
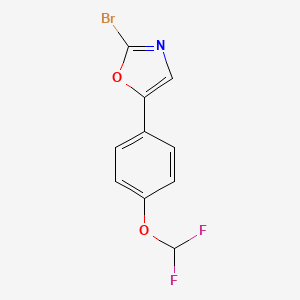
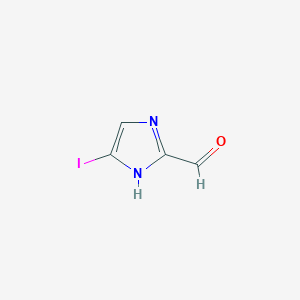
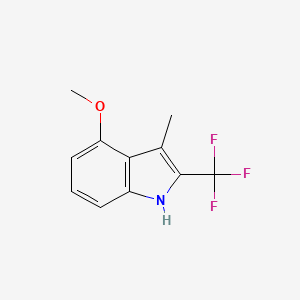

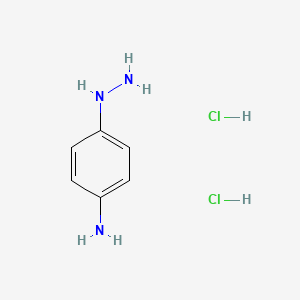
![7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12968568.png)
